Tulobuterol Hydrochloride

Beschreibung

Eigenschaften

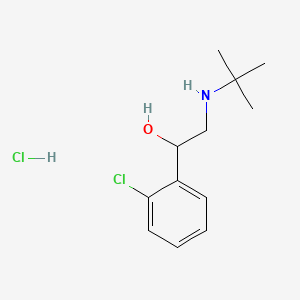

IUPAC Name |

2-(tert-butylamino)-1-(2-chlorophenyl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClNO.ClH/c1-12(2,3)14-8-11(15)9-6-4-5-7-10(9)13;/h4-7,11,14-15H,8H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSLNRVYIRDVHLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC=CC=C1Cl)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

41570-61-0 (Parent) | |

| Record name | Tulobuterol hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056776013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3045805 | |

| Record name | Tulobuterol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56776-01-3, 41570-61-0 | |

| Record name | Tulobuterol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56776-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tulobuterol hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056776013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tulobuterol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758643 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tulobuterol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tulobuterol Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TULOBUTEROL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VNC12181T0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In Vitro Binding Affinity of Tulobuterol Hydrochloride to Beta-2 Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro binding characteristics of Tulobuterol Hydrochloride to beta-2 adrenergic receptors. The document summarizes key quantitative data, details common experimental protocols, and illustrates the associated signaling pathways and experimental workflows.

Core Findings: Quantitative Binding Affinity

The binding affinity of this compound and other beta-2 adrenergic agonists to the beta-2 adrenergic receptor has been quantified in vitro using radioligand binding assays. These studies are crucial for understanding the potency and selectivity of these compounds. A key method involves competition binding assays, where the test compound (e.g., Tulobuterol) competes with a radiolabeled ligand for binding to the receptor.

The table below summarizes the available quantitative data from a key study investigating the binding affinity of Tulobuterol and other beta-2 agonists in rat pulmonary membranes.

| Compound | Radioligand | Tissue Source | Binding Affinity (Kd) | Reference |

| Tulobuterol | ³H-dihydroalprenolol | Rat Pulmonary Membranes | 1.5 x 10⁻⁷ M (High-affinity site) | [1] |

| Terbutaline | ³H-dihydroalprenolol | Rat Pulmonary Membranes | 1.6 x 10⁻⁷ M (High-affinity site) | [1] |

| Salbutamol | ³H-dihydroalprenolol | Rat Pulmonary Membranes | 9.4 x 10⁻⁷ M (High-affinity site) | [1] |

Kd (Dissociation Constant): A measure of the affinity of a ligand for its receptor. A lower Kd value indicates a higher binding affinity.

This data indicates that in rat lung tissue, Tulobuterol exhibits a high affinity for the beta-2 adrenergic receptor, comparable to that of Terbutaline and significantly higher than that of Salbutamol[1]. It is important to note that these values were determined in rat tissue, and further studies on human receptors are necessary for a complete understanding.

Experimental Protocols: Radioligand Competition Binding Assay

The determination of the binding affinity of unlabeled ligands like this compound is typically achieved through in vitro competition binding assays. This method measures the ability of the unlabeled drug to displace a radiolabeled ligand from the beta-2 adrenergic receptor.

Key Steps in a Typical Protocol:

-

Receptor Preparation:

-

Beta-2 adrenergic receptors are typically obtained from cell lines engineered to express the human beta-2 adrenergic receptor or from tissue homogenates rich in these receptors, such as lung or tracheal smooth muscle.

-

The cells or tissues are homogenized and subjected to centrifugation to isolate a membrane fraction containing the receptors. The protein concentration of this membrane preparation is then determined.

-

-

Competition Binding Assay:

-

A constant concentration of a suitable radioligand (e.g., ³H-dihydroalprenolol or ¹²⁵I-cyanopindolol) is incubated with the receptor preparation.

-

Increasing concentrations of the unlabeled competitor drug (this compound) are added to the incubation mixture.

-

The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

After incubation, the reaction is terminated, and the receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes containing the receptors and the bound radioligand.

-

-

Quantification of Radioactivity:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the unlabeled competitor.

-

Non-linear regression analysis is used to fit the data to a sigmoidal dose-response curve, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined.

-

The IC50 value can then be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

-

The following diagram illustrates the general workflow of a radioligand competition binding assay.

Signaling Pathways of Beta-2 Adrenergic Receptor Activation

Tulobuterol, as a beta-2 adrenergic agonist, exerts its therapeutic effects by activating the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR). This activation triggers a downstream signaling cascade, primarily mediated by the stimulatory G-protein (Gs), leading to the relaxation of airway smooth muscle.

The key steps in the signaling pathway are:

-

Agonist Binding: Tulobuterol binds to the beta-2 adrenergic receptor on the surface of airway smooth muscle cells.

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gs protein. The Gs protein releases its GDP and binds GTP, causing the dissociation of its alpha subunit (Gαs).

-

Adenylyl Cyclase Activation: The activated Gαs subunit binds to and activates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a second messenger.

-

Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates Protein Kinase A (PKA).

-

Phosphorylation of Target Proteins: PKA then phosphorylates various downstream target proteins, which ultimately leads to a decrease in intracellular calcium levels and the relaxation of the smooth muscle, resulting in bronchodilation.

The following diagram illustrates the beta-2 adrenergic receptor signaling pathway.

References

The Genesis of a Transdermal Bronchodilator: An In-Depth History of Tulobuterol's Discovery and Development

An Introduction to a Novel Beta-2 Agonist

Tulobuterol, a selective and long-acting β2-adrenergic receptor agonist, emerged from research efforts in Japan to develop a bronchodilator with a sustained duration of action and improved patient compliance. Initially synthesized and evaluated by Hokuriku Seiyaku Co., Ltd. under the internal designation C-78, its development culminated in a unique transdermal patch formulation—the first of its kind for a bronchodilator.[1][2] This technical guide details the initial discovery, preclinical pharmacology, and clinical development of Tulobuterol, providing researchers and drug development professionals with a comprehensive overview of its scientific journey.

Initial Discovery and Synthesis

The development of Tulobuterol was part of a broader scientific endeavor in the mid-20th century to create more selective β2-adrenergic agonists that could effectively induce bronchodilation without the significant cardiovascular side effects associated with non-selective β-agonists like isoprenaline.

While early synthesis methods were reported in the 1970s, a modern and scalable process has been detailed, starting from the commercially available 2-chloroacetophenone. This process involves a three-key-step reaction sequence: bromination, reduction, and amination, ultimately yielding Tulobuterol hydrochloride with high purity.[3]

The workflow for this synthesis is outlined below.

Mechanism of Action: β2-Adrenergic Signaling

Tulobuterol exerts its bronchodilatory effect by selectively binding to and activating β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways. This activation initiates a well-defined intracellular signaling cascade.

The process begins with the binding of Tulobuterol to the β2 receptor, which causes a conformational change in the receptor. This change activates the associated stimulatory G-protein (Gs). The activated alpha subunit of the Gs protein then stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates several target proteins, most notably myosin light-chain kinase (MLCK). Phosphorylation inactivates MLCK, preventing it from phosphorylating myosin and thereby inhibiting the contraction of the airway smooth muscle, leading to bronchodilation.

Preclinical Pharmacological Evaluation

The bronchodilator activity of Tulobuterol was extensively characterized in preclinical models, primarily utilizing isolated guinea pig tracheal preparations. These in vitro studies were crucial for determining the compound's potency and selectivity.

In Vitro Bronchodilator Activity

| Compound | Mean pEC50 (± SEM) | Agonist Type |

| Isoproterenol | 7.79 ± 0.10 | Non-selective β-agonist |

| Formoterol | 5.4 ± 0.3 | Long-acting β2-agonist (LABA) |

| Tiotropium | 8.8 ± 0.3 | Long-acting Muscarinic Antagonist |

| (Data sourced from comparative studies on guinea pig trachea for context).[4][5] |

In Vivo Activity and Duration of Action

The long-lasting effect of Tulobuterol, particularly in its patch formulation, was demonstrated in conscious guinea pigs. The transdermal application showed significant and sustained inhibition of histamine-induced bronchoconstriction over a 24-hour period.

| Time Post-Application | Inhibition of Bronchoconstriction (%) |

| 8 hours | 50 ± 11 |

| 12 hours | 35 ± 13 |

| 24 hours | 30 ± 14 |

| (Data from a study on histamine-induced bronchoconstriction in conscious guinea pigs).[6] |

Experimental Protocol: Isolated Guinea Pig Trachea Assay

The methodology for assessing the relaxant properties of compounds like Tulobuterol on airway smooth muscle is well-established.

Detailed Methodology:

-

Tissue Preparation: Male Hartley guinea pigs are euthanized, and the trachea is immediately excised and placed in a physiological salt solution (e.g., Krebs-Henseleit).[5] Surrounding connective tissue is removed, and the trachea is cut into 3-5 mm rings.[5]

-

Mounting: The tracheal rings are mounted on metal rods within organ baths containing the physiological solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.[5]

-

Equilibration: A resting tension of approximately 1.5 grams is applied, and the tissue is allowed to equilibrate for a period of 30-60 minutes.[5]

-

Contraction: A stable contractile tone is induced using an appropriate agent, such as histamine or methacholine, at a concentration that produces a submaximal contraction (e.g., EC50-70).[5]

-

Drug Administration: Once the contraction is stable, Tulobuterol or other test agonists are added to the bath in a cumulative, concentration-dependent manner.

-

Data Acquisition: Changes in isometric tension are recorded throughout the experiment. The relaxation induced by the agonist is measured as a percentage of the pre-contracted tone.

-

Analysis: A concentration-response curve is plotted, and the pD2 or pEC50 value (the negative logarithm of the molar concentration of the agonist that produces 50% of the maximal response) is calculated to determine potency.[7]

Clinical Development and Efficacy

Clinical trials confirmed the efficacy and safety of Tulobuterol in patients with obstructive airway diseases, including asthma and Chronic Obstructive Pulmonary Disease (COPD). Studies evaluated various formulations, including inhaled aerosol and the novel transdermal patch.

Efficacy of Inhaled Tulobuterol

Early clinical studies demonstrated the potent bronchodilator activity of inhaled Tulobuterol. In a trial involving children with asthma, a 400 microgram dose administered four times daily resulted in statistically significant improvements in lung function over a three-week period.

| Pulmonary Function Parameter | Mean Increase from Baseline | p-value |

| FEV1 | 9.2% to 14.0% | < 0.001 |

| PEFR | Significant Increase | < 0.001 |

| FVC | Significant Increase | < 0.001 |

| (Data from an open-label trial in 54 children with asthma).[8] |

Efficacy of Transdermal Tulobuterol

The transdermal patch was developed to provide sustained drug delivery over 24 hours, aiming to improve adherence and control nocturnal symptoms.[9] Clinical studies have shown its efficacy to be comparable or superior to other long-term control medications.

A Phase IV clinical trial involving 300 patients with asthma or COPD demonstrated excellent efficacy of the Tulobuterol patch over a 28-day period.

| Parameter (Asthma & COPD Patients) | Outcome | p-value |

| Symptom Severity Score | Significant Reduction | < 0.0001 |

| Nocturnal Symptoms (COPD) | 74.88% Reduction | < 0.0001 |

| PEF, FEV1, FVC | Significant Improvement | < 0.0001 |

| (Data from a Phase IV multicentric study of the Tulobuterol patch).[10] |

In a randomized, controlled crossover study comparing the Tulobuterol patch to slow-release theophylline in 16 COPD patients, the Tulobuterol patch showed more effective symptom improvement.[11]

| Outcome Measure | Tulobuterol Patch | Slow-Release Theophylline |

| Improvement in Symptom Scores | Significant (p < 0.05) | Non-significant |

| Improvement in SGRQ Total Score | Significant (p < 0.05) | Non-significant |

| (SGRQ: St. George's Respiratory Questionnaire, a measure of quality of life).[11] |

Clinical Trial Protocol Synopsis

Clinical trials for bronchodilators like Tulobuterol typically follow a structured design to assess efficacy and safety.

-

Study Design: Studies are often randomized, double-blind, and may be parallel-group or crossover in design.[11][12]

-

Patient Population: Participants are adults or children with a confirmed diagnosis of asthma or COPD and evidence of reversible airway obstruction (e.g., a >15% increase in FEV1 after a short-acting bronchodilator).[8][13]

-

Treatment Regimen: Patients receive the investigational drug (e.g., Tulobuterol 2mg patch once daily) or a comparator (e.g., placebo, salmeterol, or theophylline) for a defined period (e.g., 4 to 12 weeks).[11][14]

-

Efficacy Endpoints: The primary efficacy endpoints are typically changes in pulmonary function tests, such as Forced Expiratory Volume in 1 second (FEV1), Forced Vital Capacity (FVC), and Peak Expiratory Flow Rate (PEFR).[8] Secondary endpoints often include symptom scores, use of rescue medication, and quality of life questionnaires.[11]

-

Safety Monitoring: Safety is assessed by monitoring adverse events, vital signs (pulse rate, blood pressure), and electrocardiograms.[11][12]

Conclusion

The development of Tulobuterol, from its initial synthesis by Hokuriku Seiyaku to its innovative application as a transdermal patch, represents a significant advancement in the management of chronic obstructive airway diseases. Preclinical studies in animal models robustly established its potent and sustained β2-adrenergic agonist activity. Subsequent clinical trials confirmed its efficacy and safety in improving lung function and quality of life for patients with asthma and COPD. The Tulobuterol patch, in particular, stands as a testament to formulation science, offering a unique chronotherapeutic approach that enhances both efficacy and patient adherence, solidifying its role in long-term respiratory care.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | A Guinea Pig Model of Airway Smooth Muscle Hyperreactivity Induced by Chronic Allergic Lung Inflammation: Contribution of Epithelium and Oxidative Stress [frontiersin.org]

- 5. Optimization of Long-Acting Bronchodilator Dose Ratios Using Isolated Guinea Pig Tracheal Rings for Synergistic Combination Therapy in Asthma and COPD [mdpi.com]

- 6. Tulobuterol in the management of obstructive airways disease in adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Clinical evaluation of tulobuterol aerosol in childhood asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cejph.szu.cz [cejph.szu.cz]

- 10. zuventus.com [zuventus.com]

- 11. Clinical efficacy of the transdermal tulobuterol patch in patients with chronic obstructive pulmonary disease: a comparison with slow-release theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Two-month comparative study of tulobuterol aerosol versus fenoterol aerosol in patients with chronic obstructive lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The effect of tulobuterol patches on the respiratory system after endotracheal intubation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Anti-Inflammatory Properties of Tulobuterol Hydrochloride in Respiratory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tulobuterol hydrochloride, a selective beta-2 adrenergic receptor agonist, is primarily recognized for its bronchodilatory effects in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] However, a growing body of evidence highlights its significant anti-inflammatory properties, suggesting a multifaceted therapeutic potential beyond simple airway relaxation.[1][2] This technical guide provides an in-depth analysis of the anti-inflammatory mechanisms of tulobuterol, supported by quantitative data from preclinical studies and detailed experimental protocols. The information is intended to inform further research and drug development efforts in the field of respiratory medicine.

Mechanism of Action: Beyond Bronchodilation

While the canonical mechanism of tulobuterol involves the activation of beta-2 adrenergic receptors leading to smooth muscle relaxation and bronchodilation, its anti-inflammatory effects are mediated through distinct signaling pathways.[1][2] Research indicates that tulobuterol, particularly in its transdermal patch formulation, can modulate key inflammatory cascades implicated in the pathophysiology of allergic asthma.[4][5][6]

The Syk/NF-κB Signaling Pathway

A pivotal study has demonstrated that the tulobuterol patch effectively alleviates allergic asthmic inflammation by down-regulating the Spleen tyrosine kinase (Syk) and Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5][6] Syk plays a crucial role in the signaling cascade initiated by allergen binding to IgE on mast cells and other inflammatory cells.[6] Its activation leads to a series of downstream events, culminating in the activation of NF-κB, a key transcription factor that governs the expression of numerous pro-inflammatory genes.[7] Tulobuterol has been shown to suppress the expression and activation of both Syk and NF-κB.[4][5][6] This inhibitory action on the Syk/NF-κB pathway is a cornerstone of its anti-inflammatory activity.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is Tulobuterol used for? [synapse.patsnap.com]

- 3. Tulobuterol: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]

- 4. Tulobuterol patch alleviates allergic asthmic inflammation by blockade of Syk and NF-κB activation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tulobuterol patch alleviates allergic asthmic inflammation by blockade of Syk and NF-κB activation in mice [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Molecular structure and chemical properties of Tulobuterol free base

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tulobuterol is a long-acting β2-adrenergic receptor agonist utilized in the treatment of respiratory conditions characterized by bronchoconstriction, such as asthma and chronic obstructive pulmonary disease (COPD). This technical guide provides an in-depth overview of the molecular structure, chemical properties, and pharmacological actions of Tulobuterol free base. Detailed physicochemical data are presented in tabular format for ease of reference. Furthermore, this guide outlines key experimental protocols for the synthesis and biological evaluation of Tulobuterol, and visually represents its mechanism of action through a detailed signaling pathway diagram.

Molecular Structure and Chemical Identity

Tulobuterol free base is a synthetic, chiral β2-adrenergic agonist. Its chemical structure consists of a chlorophenyl group linked to an ethanolamine side chain with a bulky tert-butyl substituent on the amine.

Table 1: Chemical Identifiers of Tulobuterol Free Base

| Identifier | Value | Citation |

| IUPAC Name | 2-(tert-butylamino)-1-(2-chlorophenyl)ethanol | [1][2] |

| CAS Number | 41570-61-0 | [1][3] |

| Molecular Formula | C12H18ClNO | [1][3] |

| Molecular Weight | 227.73 g/mol | [3][4] |

| SMILES | CC(C)(C)NCC(C1=CC=CC=C1Cl)O | [1][3] |

| InChI | InChI=1S/C12H18ClNO/c1-12(2,3)14-8-11(15)9-6-4-5-7-10(9)13/h4-7,11,14-15H,8H2,1-3H3 | [2][3] |

| Synonyms | C-78 free base, 2-Chloro-α-[[(1,1-dimethylethyl)amino]methyl]benzenemethanol, (±)-Tulobuterol | [1][3] |

Physicochemical Properties

The physicochemical properties of a drug substance are critical for its formulation, delivery, and pharmacokinetic profile. The following table summarizes the known quantitative physicochemical data for Tulobuterol free base.

Table 2: Physicochemical Properties of Tulobuterol Free Base

| Property | Value | Citation |

| Appearance | Crystalline Solid, White to Off-White | [5][6] |

| Melting Point | 89-91 °C | [7] |

| pKa (Predicted) | 13.62 ± 0.20 | [5] |

| XLogP3-AA (Predicted) | 2.3 | [2] |

| Solubility | DMSO: 100 mg/mL (439.12 mM) | [8] |

| Methanol: Slightly soluble | [7] |

Pharmacology

Mechanism of Action

Tulobuterol is a selective agonist for β2-adrenergic receptors, which are predominantly found in the smooth muscle of the airways.[1] Upon binding, Tulobuterol activates its cognate G-protein-coupled receptor (GPCR), initiating a signaling cascade that leads to bronchodilation.

Signaling Pathway

The activation of the β2-adrenergic receptor by Tulobuterol triggers the Gs alpha subunit of the associated G-protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.

Experimental Protocols

Synthesis of Tulobuterol

Several synthetic routes for Tulobuterol have been reported. A common approach involves the reaction of 2'-chloroacetophenone with a brominating agent, followed by reduction and subsequent amination with tert-butylamine.[9][10]

A representative experimental protocol is as follows:

-

Bromination: 2'-Chloroacetophenone is reacted with a brominating agent, such as N-bromosuccinimide, in a suitable solvent like methanol to yield 2-bromo-1-(2-chlorophenyl)ethanone.[9]

-

Reduction: The resulting bromo-ketone is then reduced using a reducing agent like sodium borohydride in a protic solvent to give 1-(2-chlorophenyl)-2-bromoethanol.[9]

-

Amination: The bromo-alcohol intermediate is reacted with tert-butylamine in a solvent such as ethanol under reflux conditions to yield Tulobuterol free base.[10]

-

Purification: The final product is purified by crystallization or column chromatography.

β2-Adrenergic Receptor Agonist Activity Assay

The functional activity of Tulobuterol as a β2-adrenergic receptor agonist can be assessed using various in vitro assays, such as a competitive enzyme-linked receptor assay (ELRA).[11]

Experimental Workflow for β2-Adrenergic Receptor Agonist Assay (ELRA)

-

Receptor Immobilization: A solution containing the β2-adrenergic receptor is added to microplate wells and incubated to allow for immobilization.

-

Blocking: The wells are washed, and a blocking buffer (e.g., BSA) is added to prevent non-specific binding.

-

Competitive Binding: Standard solutions of a known β2-agonist, Tulobuterol solutions at various concentrations, and a horseradish peroxidase (HRP)-conjugated β-agonist are added to the wells and incubated.

-

Washing: The wells are washed to remove unbound reagents.

-

Substrate Addition: A substrate for HRP is added to each well, leading to a colorimetric reaction.

-

Measurement: The absorbance of each well is measured using a microplate reader. The concentration of Tulobuterol that inhibits 50% of the binding of the HRP-conjugated agonist (IC50) can then be calculated to determine its potency.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, chemical properties, and pharmacological profile of Tulobuterol free base. The tabulated data offers a quick reference for researchers, while the outlined experimental protocols and signaling pathway diagram provide a deeper understanding of this important bronchodilator. This information is intended to support further research and development efforts in the field of respiratory therapeutics.

References

- 1. CN111205194A - Preparation method of tulobuterol - Google Patents [patents.google.com]

- 2. CN110590569A - Method for synthesizing tulobuterol - Google Patents [patents.google.com]

- 3. Multiresidue Method for Analysis of β Agonists in Swine Urine by Enzyme Linked Receptor Assay Based on β2 Adrenergic Receptor Expressed in HEK293 Cells | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Tulobuterol | C12H18ClNO | CID 5606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. gauthmath.com [gauthmath.com]

- 8. researchgate.net [researchgate.net]

- 9. One class classification for the detection of β2 adrenergic receptor agonists using single-ligand dynamic interaction data - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design of a Transdermal Sustained Release Formulation Based on Water-Soluble Ointment Incorporating Tulobuterol Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of Oral versus Transdermal Tulobuterol Formulations: A Pharmacokinetic Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparative analysis of the pharmacokinetic profiles of oral and transdermal formulations of tulobuterol, a selective beta-2 adrenergic receptor agonist used in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This document summarizes key pharmacokinetic parameters, details the experimental methodologies from pertinent clinical studies, and visualizes the drug's mechanism of action and a typical pharmacokinetic study workflow.

Executive Summary

The route of administration significantly influences the pharmacokinetic profile of tulobuterol, leading to distinct differences in absorption, distribution, metabolism, and excretion. Oral tulobuterol exhibits rapid absorption, achieving peak plasma concentrations relatively quickly, making it suitable for acute symptom relief. In contrast, the transdermal patch provides a sustained-release profile, maintaining steady plasma concentrations over a 24-hour period. This characteristic of the transdermal formulation is advantageous for long-term management and improving patient adherence. The choice between these formulations depends on the therapeutic objective, patient characteristics, and desired onset and duration of action.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters for oral and transdermal tulobuterol formulations based on data from various clinical studies. It is important to note that the data are derived from different studies and are not from direct head-to-head comparative trials.

Table 1: Pharmacokinetic Profile of Oral Tulobuterol

| Parameter | Value (Mean ± SD) | Study Population | Dosage | Source |

| Cmax (ng/mL) | 2.8 ± 0.8 | 10 Healthy Male Volunteers | 2 mg, twice daily for 7 days | [1] |

| Tmax (hr) | 1.0 ± 0.3 | 10 Healthy Male Volunteers | 2 mg, twice daily for 7 days | [1] |

| Half-life (t½) (hr) | 2.4 ± 0.4 | 10 Healthy Male Volunteers | 2 mg, twice daily for 7 days | [1] |

Table 2: Pharmacokinetic Profile of Transdermal Tulobuterol

| Parameter | Value (Mean ± SD) | Study Population | Dosage | Source |

| Cmax (ng/mL) | 1.4 | Healthy Male Volunteers | 2 mg patch | [2] |

| Tmax (hr) | 9 - 12 | Healthy Male Volunteers | 2 mg patch | [3] |

| AUC0-t (ng·hr/mL) | 27.1 ± 4.2 | 6 Children with Asthma | 1 mg or 2 mg patch for 24 hours | [4] |

| Cmax (ng/mL) | 1.33 ± 0.21 | 6 Children with Asthma | 1 mg or 2 mg patch for 24 hours | [4] |

| Tmax (hr) | 14.0 ± 2.0 | 6 Children with Asthma | 1 mg or 2 mg patch for 24 hours | [4] |

Experimental Protocols

The methodologies employed in pharmacokinetic studies are crucial for the interpretation of the resulting data. Below are detailed descriptions of typical experimental protocols for evaluating oral and transdermal tulobuterol formulations.

Oral Tulobuterol Pharmacokinetic Study Protocol

A representative study evaluating the pharmacokinetics of oral tulobuterol involved the administration of repeated doses to healthy male volunteers.[1]

-

Study Design: An open-label, repeated-dose study.

-

Participants: Ten healthy male volunteers.

-

Dosing Regimen: Participants received a 2 mg oral dose of tulobuterol twice daily for seven consecutive days.[1]

-

Blood Sampling: Blood samples were collected at predefined time points after the first and final doses to determine plasma tulobuterol concentrations. While specific time points were not detailed in the available literature, a typical sampling schedule for an orally administered drug with a short Tmax would involve frequent sampling in the initial hours post-dose (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours).

-

Analytical Method: Plasma concentrations of tulobuterol were determined using a validated analytical method, likely high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are standard methods for quantifying small molecules in biological matrices.

-

Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the key pharmacokinetic parameters, including Cmax, Tmax, and elimination half-life (t½).

Transdermal Tulobuterol Pharmacokinetic Study Protocol

Pharmacokinetic studies of the tulobuterol transdermal patch have been conducted in both healthy adults and pediatric patients with asthma.

-

Study Design: These studies often employ a randomized, open-label, single-dose, two-way, two-period crossover design to compare different formulations or a parallel-group design.[2]

-

Participants: Studies have included healthy adult volunteers and children with asthma.[3][4] For pediatric studies, dosing is often weight-based. For instance, children weighing less than 30 kg might receive a 1 mg patch, while those weighing 30 kg or more receive a 2 mg patch.[4]

-

Dosing Regimen: A single transdermal patch (e.g., 2 mg tulobuterol) is typically applied to a clean, dry area of the skin, such as the chest, back, or upper arm, and worn for 24 hours.[4]

-

Blood Sampling: Serial blood samples for pharmacokinetic analysis are collected for up to 48 hours after the application of the patch.[2] A typical sampling schedule would be pre-dose (0 hours) and at 1, 2, 4, 6, 8, 10, 12, 14, 24, 36, and 48 hours post-application.

-

Analytical Method: The concentration of tulobuterol in plasma or serum is quantified using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax, Tmax, and the area under the concentration-time curve from time zero to the last quantifiable concentration (AUClast), are estimated using non-compartmental analysis.

Mandatory Visualizations

Tulobuterol Signaling Pathway

Tulobuterol functions as a selective beta-2 adrenergic receptor agonist. Its mechanism of action involves the activation of a G-protein coupled receptor signaling cascade, leading to bronchodilation.

References

- 1. Pharmacokinetics of the bronchodilator tulobuterol in man after repeated oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. The pharmacokinetics of the beta 2-adrenoceptor agonist, tulobuterol, given transdermally and by inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and pharmacodynamics of the tulobuterol patch, HN-078, in childhood asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Studying Tulobuterol's Effect on Diaphragm Muscle Contractility in Mice

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for investigating the effects of Tulobuterol, a β2-adrenergic agonist, on the contractility of diaphragm muscle in mice. Tulobuterol is primarily used as a bronchodilator for conditions like asthma and COPD, but it has also been shown to enhance diaphragm muscle strength.[1][2][3] These protocols are designed for both in vitro and in vivo assessment of diaphragm muscle function.

Introduction

Tulobuterol, a β2-adrenergic receptor agonist, is effective in treating respiratory conditions by relaxing bronchial smooth muscle.[4][5][6] Beyond its bronchodilatory effects, studies have indicated that tulobuterol can increase the isometric contractile properties of the diaphragm muscle.[1][2][7] This suggests a potential therapeutic application for conditions associated with respiratory muscle weakness.[8][9] The mechanism of action involves the activation of β2-adrenergic receptors, leading to a cascade of intracellular events that ultimately enhance muscle contractility.[5][10][11]

These application notes provide a comprehensive guide for researchers to design and execute experiments to quantify the impact of tulobuterol on mouse diaphragm muscle.

Signaling Pathway of Tulobuterol in Skeletal Muscle

Tulobuterol exerts its effects by binding to β2-adrenergic receptors on skeletal muscle cells. This binding activates a Gαs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[5][10] Increased cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to increased protein synthesis and decreased protein degradation, ultimately resulting in enhanced muscle contractility and potential hypertrophy.[10][11]

Caption: Tulobuterol's signaling cascade in skeletal muscle.

Experimental Protocols

Two primary approaches are detailed below: an in vitro method using isolated diaphragm muscle strips and an in vivo method utilizing diagnostic ultrasound.

Part 1: In Vitro Assessment of Diaphragm Muscle Contractility

This protocol allows for the direct measurement of muscle contractile properties in a controlled environment, eliminating systemic influences.

1.1. Animal Preparation and Diaphragm Dissection

-

Animal Model: Use adult BALB/c mice (or other appropriate strain), ensuring they are healthy and within a consistent age and weight range.

-

Euthanasia: Humanely euthanize the mouse via cervical dislocation or other institutionally approved methods.

-

Dissection:

-

Immediately open the thoracic cavity to expose the diaphragm.

-

Carefully excise a section of the rib cage with the diaphragm attached and place it in a dissecting dish containing chilled, oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution.

-

Dissect two longitudinal muscle strips (approximately 2-3 mm wide) from the lateral costal region of each hemidiaphragm, ensuring the central tendon and a portion of the rib remain intact at either end.[12][13]

-

1.2. Muscle Mounting and Incubation

-

Mounting: Securely mount the diaphragm strip in an organ bath filled with Krebs-Henseleit solution maintained at 25-37°C and continuously bubbled with 95% O2 / 5% CO2.[13][14] One end of the strip (rib side) is fixed, while the other end (central tendon) is attached to a force transducer.[15]

-

Equilibration: Allow the muscle to equilibrate for at least 15-20 minutes.

-

Optimal Length (Lo): Determine the optimal muscle length (Lo) by incrementally stretching the muscle and delivering single electrical pulses (twitches) until the maximal twitch force is achieved. All subsequent measurements should be performed at Lo.[14]

-

Tulobuterol Incubation:

-

For the treatment group, incubate the muscle strips in the organ bath containing Krebs-Henseleit solution with the desired concentration of tulobuterol (e.g., 10⁻⁷ M, 10⁻⁶ M, 10⁻⁵ M) for 60 minutes.[1]

-

For the control group, incubate the muscle strips in the same solution without tulobuterol.

-

1.3. Measurement of Contractile Properties

-

Stimulation: Use platinum plate electrodes placed parallel to the muscle strip to deliver supramaximal electrical stimuli (e.g., 0.2 ms duration).[14]

-

Twitch Kinetics: Record single twitch contractions to determine:

-

Peak twitch force (Pt)

-

Time to peak tension (TTP)

-

Half-relaxation time (½ RT)

-

-

Force-Frequency Relationship:

-

Fatigue Protocol:

-

Induce fatigue by repeatedly stimulating the muscle (e.g., 80 Hz for 700 ms, once every 5 seconds) for a set duration (e.g., 240 seconds).[14]

-

Measure the decline in force production over time.

-

-

Data Normalization:

Part 2: In Vivo Assessment of Diaphragm Muscle Contractility

This non-invasive method allows for longitudinal studies in the same animal.

2.1. Animal Preparation and Tulobuterol Administration

-

Animal Model: Use adult mice as described for the in vitro protocol.

-

Tulobuterol Administration:

-

Administer tulobuterol via a transdermal patch applied to a shaved area on the back of the mouse. This method provides sustained drug delivery.[1][3]

-

The sham-treated group will have a patch without the active drug.

-

Measurements can be taken at various time points after patch application (e.g., 1, 4, 8, 12, 24 hours).[1]

-

-

Anesthesia: Lightly anesthetize the mouse to prevent movement during imaging.

2.2. Ultrasound Imaging

-

Equipment: Use a high-frequency ultrasound system with a linear array transducer.

-

Procedure:

-

Measurements:

-

Diaphragm Excursion: Measure the amplitude of diaphragm movement from the M-mode tracing.

-

Contraction Velocity: Can be derived from the slope of the M-mode tracing during inspiration.

-

Respiration Rate: Can also be determined from the M-mode recording.[16]

-

Experimental Workflow Diagram

Caption: Workflow for in vitro and in vivo studies.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between control and tulobuterol-treated groups.

Table 1: In Vitro Diaphragm Contractile Properties

| Parameter | Control Group (Mean ± SEM) | Tulobuterol Group (Mean ± SEM) | p-value |

| Twitch Kinetics | |||

| Peak Twitch Force (mN) | |||

| Specific Twitch Force (N/cm²) | |||

| Time to Peak Tension (ms) | |||

| Half-Relaxation Time (ms) | |||

| Tetanic Contractions | |||

| Peak Tetanic Force (mN) | |||

| Specific Tetanic Force (N/cm²) | |||

| Fatigue | |||

| Force Decline (%) |

Table 2: In Vivo Diaphragm Function (Ultrasound)

| Parameter | Sham-Treated Group (Mean ± SEM) | Tulobuterol-Treated Group (Mean ± SEM) | p-value |

| Diaphragm Excursion (mm) | |||

| Contraction Velocity (mm/s) | |||

| Respiration Rate (breaths/min) |

Conclusion

The protocols outlined in this document provide a robust framework for investigating the effects of tulobuterol on diaphragm muscle contractility in mice. By employing both in vitro and in vivo methodologies, researchers can gain a comprehensive understanding of the direct muscular effects and the physiological impact of this compound. The provided templates for data presentation and visualization of workflows and signaling pathways will aid in the clear and concise communication of experimental findings. These studies are crucial for exploring the potential of tulobuterol as a therapeutic agent for respiratory muscle dysfunction.

References

- 1. Transdermal treatment with tulobuterol increases isometric contractile properties of diaphragm muscle in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tulobuterol patch maintains diaphragm muscle contractility for over twenty-four hours in a mouse model of sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transdermal tulobuterol patch, a long-actingβ(2)-agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is Tulobuterol used for? [synapse.patsnap.com]

- 5. What is the mechanism of Tulobuterol? [synapse.patsnap.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Transdermal Treatment with Tulobuterol Increases Isometric Contractile Properties of Diaphragm Muscle in Mice [jstage.jst.go.jp]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Role of beta-adrenoceptor signaling in skeletal muscle: implications for muscle wasting and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Muscle Plasticity and β2-Adrenergic Receptors: Adaptive Responses of β2-Adrenergic Receptor Expression to Muscle Hypertrophy and Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. treat-nmd.org [treat-nmd.org]

- 13. Frontiers | The force-temperature relationship in healthy and dystrophic mouse diaphragm; implications for translational study design [frontiersin.org]

- 14. pubcompare.ai [pubcompare.ai]

- 15. Video: Isometric and Eccentric Force Generation Assessment of Skeletal Muscles Isolated from Murine Models of Muscular Dystrophies [jove.com]

- 16. Diagnostic Ultrasound Imaging of Mouse Diaphragm Function [app.jove.com]

- 17. Ultrasonography validation for early alteration of diaphragm echodensity and function in the mdx mouse model of Duchenne muscular dystrophy | PLOS One [journals.plos.org]

Application of Tulobuterol Transdermal Patch in Pediatric Asthma Research: Application Notes and Protocols

Introduction

The tulobuterol transdermal patch is a novel drug delivery system for the long-term management of pediatric asthma.[1] As a selective β2-adrenergic agonist, tulobuterol functions as a bronchodilator by relaxing the smooth muscles in the airways, making breathing easier.[2][3] The transdermal patch formulation offers a unique advantage in pediatric care by providing continuous drug delivery over 24 hours, which helps in maintaining stable therapeutic concentrations and improving patient adherence.[1][2] This is particularly beneficial for managing nocturnal symptoms and the "morning dip" in respiratory function often seen in asthmatic children.[1][4] Recent research has also shed light on its anti-inflammatory properties, adding to its therapeutic potential.[5]

These application notes provide a comprehensive overview of the use of the tulobuterol transdermal patch in pediatric asthma research, including its mechanism of action, pharmacokinetic profile, clinical efficacy, and safety. Detailed experimental protocols and data are presented to guide researchers and drug development professionals in this field.

Application Notes

Mechanism of Action

Tulobuterol's primary mechanism is the stimulation of β2-adrenergic receptors on the smooth muscle cells of the airways.[3] This activation leads to a cascade of intracellular events, including the activation of adenylate cyclase, which increases cyclic adenosine monophosphate (cAMP) levels.[3] Elevated cAMP activates protein kinase A (PKA), leading to the phosphorylation of target proteins that result in the relaxation of bronchial smooth muscle and subsequent bronchodilation.[3]

Beyond its bronchodilator effects, studies in animal models have revealed that the tulobuterol patch possesses anti-inflammatory properties. It has been shown to ameliorate airway inflammatory responses by down-regulating the Syk/NF-κB signaling pathway.[5] This dual action of bronchodilation and anti-inflammation makes it a comprehensive therapeutic option for asthma management.[2]

Pharmacokinetic Profile in Children

The transdermal patch is designed with a crystal reservoir system that allows for the gradual and sustained release of tulobuterol over a 24-hour period.[1][4] This delivery system ensures that the peak serum concentration of the drug occurs in the early morning, which is particularly effective in counteracting the common morning dip in pulmonary function in asthmatic patients.[1]

Pharmacokinetic studies in children with asthma have demonstrated that the parameters, when adjusted for body surface area, are nearly equivalent to those in adults.[6] The patch provides a favorable pharmacokinetic profile that avoids the steep increases in plasma drug levels often associated with oral β2-agonists, thereby reducing the risk of systemic side effects like tremors and palpitations.[1][5]

Clinical Efficacy and Safety

Clinical trials have consistently demonstrated the efficacy and safety of the tulobuterol patch in pediatric asthma. When used as an add-on therapy for children on long-term leukotriene receptor antagonist (LTRA) therapy, the tulobuterol patch significantly improved peak expiratory flow (PEF) compared to baseline and to treatment with oral sustained-release theophylline.[7][8][9]

In comparative studies with oral salbutamol sulfate for mild to moderate acute asthma attacks in children, the tulobuterol patch showed better therapeutic efficacy with a higher safety profile.[10][11] Patients treated with the tulobuterol patch had significantly lower symptom scores for wheezing, respiratory rate, and other clinical signs compared to the salbutamol group.[10][11] Importantly, no drug-related adverse events were reported in several of these pediatric studies, highlighting its excellent safety profile.[6][7][8][10]

Data Presentation

Table 1: Pharmacokinetic Parameters of Tulobuterol Transdermal Patch in Children with Asthma

| Parameter | Value | Reference |

| Cmax (Maximum Serum Concentration) | 1.33 ± 0.21 ng/mL | [1][6] |

| Tmax (Time to Reach Cmax) | 14.0 ± 2.0 hours | [6] |

| AUC0-t (Area Under the Curve) | 27.1 ± 4.2 ng·hr/mL | [6] |

Table 2: Efficacy of Tulobuterol Patch in Pediatric Asthma Clinical Trials

| Study Comparison | Key Efficacy Outcomes | Results | Reference |

| Tulobuterol Patch vs. Theophylline (Add-on to LTRA) | % Peak Expiratory Flow (PEF) | % PEF was significantly higher at all times in the tulobuterol group compared to baseline (p < 0.001) and significantly higher than the theophylline group. | [7][8][9] |

| Tulobuterol Patch vs. Oral Salbutamol Sulfate (Mild/Moderate Acute Attack) | Symptom Scores (wheeze, respiratory rate, etc.) | On day 3, all symptom scores (except cough) were significantly lower in the tulobuterol group (P<0.05). On day 14, the cough score was also significantly lower. | [10][11] |

| Observational Study (Add-on Therapy) | Asthma Control Level | After 4 weeks of tulobuterol add-on therapy, 85% of children had well-controlled asthma compared to baseline (p < 0.001). | [12] |

| Observational Study (Add-on Therapy) | Mean Peak Expiratory Flow (PEF) | Baseline mean PEF of 138.35 mL increased to 175.11 mL at 2 weeks and 185.84 mL at 4 weeks (p < 0.001). | [12] |

Table 3: Safety Profile of Tulobuterol Patch in Pediatric Asthma Clinical Trials

| Study Comparison | Adverse Events in Tulobuterol Group | Adverse Events in Comparator Group | Reference |

| Tulobuterol Patch vs. Theophylline | No drug-related adverse events reported. | No drug-related adverse events reported. | [7][8][9] |

| Tulobuterol Patch vs. Oral Salbutamol Sulfate | No adverse events occurred. | One child developed hand trembling. | [10][11] |

| Pharmacokinetic Study | No side effects were found regarding subjective symptoms and skin conditions. No significant changes in pulse rate or blood pressure. | N/A | [6] |

Experimental Protocols

Protocol 1: Randomized Clinical Trial - Tulobuterol Patch vs. Oral Theophylline

-

Study Design: A randomized, open-label, multicenter clinical trial.[7][8]

-

Patient Population: Children aged 4-12 years with pediatric asthma on long-term LTRA therapy.[7][8]

-

Intervention:

-

Outcome Measures:

Protocol 2: Preclinical Study - Anti-inflammatory Mechanism of Tulobuterol Patch

-

Animal Model: Ovalbumin (OVA)-induced allergic asthma mouse model.[5]

-

Experimental Groups:

-

Control Group

-

OVA-sensitized/challenged Group

-

Tulobuterol patch-treated Group

-

Other β2-agonist (salbutamol, formoterol)-treated Groups[5]

-

-

Outcome Measures:

-

Inflammatory Cell Infiltration: Histological analysis of lung tissue.[5]

-

Cell Counts: Total leukocytes and differential counts in bronchoalveolar lavage fluid (BALF).[5]

-

Cytokine Levels: Measurement of IL-1β, TNF-α, IL-6, CCL-11, and IL-4 in BALF.[5]

-

Protein Expression: Western blotting and immunohistochemistry to assess the expression and activation of Syk and NF-κB in lung tissue.[5]

-

Mandatory Visualizations

Caption: Tulobuterol's anti-inflammatory signaling pathway.

Caption: A typical pediatric asthma clinical trial workflow.

Caption: Pharmacokinetic profile of the tulobuterol patch.

References

- 1. dovepress.com [dovepress.com]

- 2. What is Tulobuterol used for? [synapse.patsnap.com]

- 3. What is the mechanism of Tulobuterol? [synapse.patsnap.com]

- 4. tuloplast.wordpress.com [tuloplast.wordpress.com]

- 5. Tulobuterol patch alleviates allergic asthmic inflammation by blockade of Syk and NF-κB activation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and pharmacodynamics of the tulobuterol patch, HN-078, in childhood asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of transdermal tulobuterol in pediatric asthma patients on long-term leukotriene receptor antagonist therapy: results of a randomized, open-label, multicenter clinical trial in Japanese children aged 4-12 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of Transdermal Tulobuterol in Pediatric Asthma Patients on Long-Term Leukotriene Receptor Antagonist Therapy: Results of a Randomized, Open-Label, Multicenter Clinical Trial in Japanese Children Aged 4-12 Years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [Efficacy and safety of tulobuterol patch versus oral salbutamol sulfate in children with mild or moderate acute attack of bronchial asthma: a comparative study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. zgddek.com [zgddek.com]

- 12. The Effect Of Transdermal Tulobuterol Patch In The Treatment Of Pediatric Asthma., IJSR - International Journal of Scientific Research(IJSR), IJSR | World Wide Journals [worldwidejournals.com]

Application Notes and Protocols for Tulobuterol in Animal Models of COPD

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tulobuterol is a long-acting beta-2 adrenergic receptor agonist (LABA) utilized as a bronchodilator in the management of respiratory conditions such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2] Its primary mechanism of action involves the stimulation of beta-2 adrenergic receptors on the smooth muscle cells of the airways.[1] This activation triggers a biochemical cascade, leading to the relaxation of bronchial smooth muscle, subsequent airway dilation, and improved respiratory function.[1] Tulobuterol is often administered via a transdermal patch, which allows for sustained and continuous drug delivery.[1][2]

Beyond its bronchodilatory effects, preclinical studies, primarily in asthma models, suggest that tulobuterol also possesses anti-inflammatory properties.[3] These studies indicate that tulobuterol can modulate inflammatory responses, a key component in the pathophysiology of COPD.[3] This document provides detailed application notes and experimental protocols for investigating the therapeutic potential of tulobuterol in animal models of COPD.

Therapeutic Rationale in COPD

COPD is characterized by persistent respiratory symptoms and airflow limitation due to airway and/or alveolar abnormalities, usually caused by significant exposure to noxious particles or gases. The chronic inflammation in COPD leads to airway remodeling and parenchymal destruction (emphysema). Tulobuterol's dual action as a potent bronchodilator and a potential anti-inflammatory agent makes it a compelling candidate for therapeutic intervention in COPD. Its ability to provide sustained bronchodilation can alleviate symptoms like dyspnea, while its anti-inflammatory effects may help in mitigating the underlying disease progression.[1][4]

Data Presentation

The following tables summarize quantitative data from a key preclinical study investigating the anti-inflammatory effects of a tulobuterol patch in a murine model of allergic airway inflammation. While this study was conducted in an asthma model, the findings related to inflammatory markers are highly relevant to the inflammatory pathways active in COPD.

Table 1: Effect of Tulobuterol Patch on Inflammatory Cell Infiltration in Lung Tissue

| Treatment Group | Inflammatory Score (mean ± SD) |

| Control | 0.5 ± 0.5 |

| Model (OVA-induced) | 3.75 ± 0.5 ## |

| Tulobuterol Patch (3 mg/kg) | 2.25 ± 0.5 ** |

| Tulobuterol Patch (6 mg/kg) | 1.75 ± 0.5 ** |

| Tulobuterol Patch (12 mg/kg) | 1.25 ± 0.5 ** |

Data adapted from a study using an ovalbumin (OVA)-induced allergic asthma mouse model. ## P < 0.01 vs. control group; ** P < 0.01 vs. model group.

Table 2: Effect of Tulobuterol Patch on Pro-inflammatory Cytokines in Bronchoalveolar Lavage Fluid (BALF) (pg/mL, mean ± SD)

| Treatment Group | IL-1β | TNF-α | IL-6 |

| Control | 25.3 ± 4.1 | 30.1 ± 5.2 | 45.2 ± 6.8 |

| Model (OVA-induced) | 89.6 ± 10.2 ## | 102.5 ± 11.3 ## | 154.3 ± 15.1 ## |

| Tulobuterol Patch (3 mg/kg) | 65.4 ± 7.9 ** | 78.9 ± 8.1 ** | 110.1 ± 12.3 ** |

| Tulobuterol Patch (6 mg/kg) | 50.1 ± 6.3 ** | 62.3 ± 7.5 ** | 85.6 ± 9.9 ** |

| Tulobuterol Patch (12 mg/kg) | 35.8 ± 5.5 ** | 45.7 ± 6.9 ** | 60.2 ± 7.8 ** |

Data adapted from a study using an ovalbumin (OVA)-induced allergic asthma mouse model. ## P < 0.01 vs. control group; ** P < 0.01 vs. model group.

Signaling Pathways

Diagram 1: Tulobuterol's Proposed Anti-inflammatory Signaling Pathway

Caption: Tulobuterol's dual mechanism of action.

Experimental Protocols

The following are detailed protocols for inducing COPD in animal models and subsequently evaluating the effects of tulobuterol.

Protocol 1: Cigarette Smoke-Induced COPD Model in Mice

This protocol describes the induction of COPD-like lung inflammation and damage in mice through exposure to cigarette smoke.

Materials:

-

C57BL/6 mice (8-10 weeks old)

-

Whole-body inhalation system or nose-only exposure chamber

-

Standard research cigarettes

-

Tulobuterol transdermal patches

-

Anesthesia (e.g., isoflurane)

-

Bronchoalveolar lavage (BAL) equipment

-

Histology supplies (formalin, paraffin, etc.)

-

ELISA kits for cytokine measurement

Experimental Workflow Diagram

Caption: Workflow for the cigarette smoke-induced COPD model.

Procedure:

-

Acclimatization: Acclimatize mice for at least one week before the start of the experiment.

-

Grouping: Randomly divide mice into three groups:

-

Control group (exposed to room air)

-

Cigarette smoke (CS) group

-

CS + Tulobuterol group (further divided into different dose subgroups, e.g., 3, 6, 12 mg/kg)

-

-

COPD Induction: Expose the CS and CS + Tulobuterol groups to the smoke of four commercial cigarettes daily, five days a week, for a duration of 4 to 12 weeks.

-

Tulobuterol Administration: For the CS + Tulobuterol group, apply the tulobuterol transdermal patch to a shaved area of the back daily, concurrently with the cigarette smoke exposure period.

-

Endpoint Analysis: At the end of the exposure period, perform the following analyses:

-

Bronchoalveolar Lavage (BAL): Anesthetize the mice and perform a tracheotomy. Lavage the lungs with sterile saline to collect BAL fluid (BALF). Perform total and differential cell counts to quantify inflammatory cells (neutrophils, macrophages).

-

Lung Histology: Perfuse the lungs with formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess inflammatory cell infiltration and alveolar space enlargement.

-

Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) in the BALF supernatant using ELISA.

-

Protocol 2: Elastase-Induced Emphysema Model in Mice

This protocol describes a more acute model of emphysema induction through the intratracheal instillation of elastase.

Materials:

-

C57BL/6 mice (8-10 weeks old)

-

Porcine pancreatic elastase (PPE)

-

Anesthesia (e.g., ketamine/xylazine)

-

Intratracheal instillation equipment

-

Tulobuterol transdermal patches

-

Lung function measurement system (e.g., flexiVent)

-

Histology supplies

Procedure:

-

Acclimatization and Grouping: As described in Protocol 1.

-

Emphysema Induction: Anesthetize the mice and intratracheally instill a single dose of PPE (e.g., 0.55 U per 100g body weight) to induce emphysema. The control group receives saline.

-

Tulobuterol Administration: Begin daily application of the tulobuterol patch one day after elastase instillation and continue for a predetermined period (e.g., 14-28 days).

-

Endpoint Analysis:

-

Lung Function: Measure lung function parameters such as compliance, elastance, and resistance using a specialized ventilator system.

-

Histology: Assess the mean linear intercept to quantify the degree of airspace enlargement and emphysema.

-

Conclusion

Tulobuterol demonstrates significant potential as a therapeutic agent for COPD, owing to its established bronchodilatory effects and emerging evidence of anti-inflammatory activity. The protocols outlined in this document provide a framework for the preclinical evaluation of tulobuterol in established animal models of COPD. Further research utilizing these models is warranted to fully elucidate its therapeutic efficacy and mechanisms of action in the context of COPD.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Tulobuterol: one-month intravenous safety studies in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of transdermal tulobuterol on dyspnea and respiratory function during exercise in patients with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity LC-MS/MS Assay for the Determination of Tulobuterol in Human Plasma for Pharmacokinetic Studies

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of tulobuterol in human plasma. This method is well-suited for pharmacokinetic studies following the administration of therapeutic doses of tulobuterol, such as with a transdermal patch. The protocol employs a straightforward liquid-liquid extraction for sample preparation and utilizes a stable isotope-labeled internal standard (tulobuterol-d9) to ensure accuracy and precision. The method was validated over a linear range of 0.01 to 5.0 ng/mL, with a lower limit of quantitation of 0.01 ng/mL, demonstrating excellent sensitivity.

Introduction

Tulobuterol is a selective β2-adrenergic agonist used as a bronchodilator for the management of asthma and other respiratory diseases.[1][2] Understanding its pharmacokinetic profile is crucial for optimizing dosage regimens and ensuring therapeutic efficacy and safety.[3][4] Transdermal delivery of tulobuterol, in particular, offers the potential for sustained drug release and improved patient compliance.[2][5] Accurate determination of tulobuterol concentrations in human plasma is essential for these pharmacokinetic assessments. LC-MS/MS has become the preferred analytical technique for such applications due to its high sensitivity, selectivity, and speed.[6][7] This application note provides a detailed protocol for a validated LC-MS/MS method for tulobuterol quantification in human plasma.

Experimental

Materials and Reagents

-

Tulobuterol reference standard

-

Tulobuterol-d9 (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Isopropanol (HPLC grade)

-

n-Hexane (HPLC grade)

-

Human plasma (EDTA)

-

Deionized water

Instrumentation

-

Liquid Chromatograph (e.g., Agilent, Shimadzu, Waters)

-

Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Waters)

-

Analytical Column: C18 column (e.g., 300 Extend C18, 4.6 mm × 150 mm, 5 µm)[8]

Sample Preparation

A liquid-liquid extraction procedure is employed for the extraction of tulobuterol and the internal standard from human plasma.[8]

-

Thaw frozen plasma samples at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

Pipette 200 µL of plasma into a clean microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (tulobuterol-d9).

-

Vortex for 30 seconds.

-

Add 1 mL of extraction solvent (isopropanol:n-hexane, 5:95, v/v).[8]

-

Vortex for 5 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 1 minute.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18, 4.6 mm × 150 mm, 5 µm |

| Mobile Phase | 0.1% Formic acid in Water : Acetonitrile (30:70, v/v)[8] |

| Flow Rate | 1.0 mL/min (with an approximate 1:1 split before the mass spectrometer)[8] |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Run Time | Approximately 5 minutes |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Tulobuterol) | m/z 228.1 → 154.0[8] |

| MRM Transition (Tulobuterol-d9) | m/z 237.2 → 154.0[8] |

| Ion Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | 8 psi |

| Nebulizer Gas (GS1) | 50 psi |

| Heater Gas (GS2) | 50 psi |

Method Validation

The method was validated for linearity, sensitivity, precision, accuracy, recovery, and matrix effect.

Linearity and Sensitivity

The method demonstrated excellent linearity over the concentration range of 0.01 to 5.0 ng/mL. The lower limit of quantitation (LLOQ) was established at 0.01 ng/mL.[8]

| Parameter | Result |

| Calibration Range | 0.01 - 5.0 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| LLOQ | 0.01 ng/mL |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| Low | 0.02 | < 15% | < 15% | 85 - 115% | 85 - 115% |

| Medium | 0.2 | < 15% | < 15% | 85 - 115% | 85 - 115% |

| High | 4.0 | < 15% | < 15% | 85 - 115% | 85 - 115% |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure the reliability of the sample preparation method.

| Analyte | Extraction Recovery (%) | Matrix Effect (%) |

| Tulobuterol | ~66%[8] | Minimal |

| Tulobuterol-d9 | Consistent with Tulobuterol | Minimal |

Pharmacokinetic Study Application

This validated LC-MS/MS method was successfully applied to a pharmacokinetic study of tulobuterol in healthy volunteers following the administration of a 2 mg tulobuterol transdermal patch.[8] The sensitivity of the assay was sufficient to characterize the plasma concentration-time profile of tulobuterol.

Conclusion

The LC-MS/MS method described in this application note is a highly sensitive, specific, and reliable method for the quantification of tulobuterol in human plasma. The simple sample preparation and short run time make it suitable for high-throughput analysis in pharmacokinetic studies, aiding in the development and clinical evaluation of tulobuterol formulations.

Visualizations

Caption: Experimental workflow for the LC-MS/MS determination of tulobuterol in human plasma.

Caption: Logical relationship of key stages in a tulobuterol pharmacokinetic study.

References

- 1. The pharmacokinetics of the beta 2-adrenoceptor agonist, tulobuterol, given transdermally and by inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Pharmacokinetics and pharmacodynamics of the tulobuterol patch, HN-078, in childhood asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A study on the safety profile and clinical outcomes in patients using tulobuterol transdermal patch as an add on therapy in stable chronic obstructive pulmonary disease - IP Indian J Immunol Respir Med [ijirm.org]

- 5. researchgate.net [researchgate.net]

- 6. Determination of salbutamol in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Experimental Design for Long-Term Efficacy Studies of Tulobuterol Patch

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Tulobuterol patch is a transdermal delivery system for a β2-adrenergic agonist, designed for the long-term management of chronic respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2] Its unique formulation allows for a steady release of the active drug over 24 hours, which helps in maintaining consistent bronchodilation and improving patient adherence due to its once-daily application.[1][3][4][5] When applied at bedtime, the serum concentration of tulobuterol peaks in the early morning, which can help suppress the common "morning dip" in pulmonary function experienced by many patients with asthma.[1][4] This document provides detailed application notes and protocols for designing and conducting long-term efficacy studies of the Tulobuterol patch.

Mechanism of Action

Tulobuterol is a selective β2-adrenergic receptor agonist.[2] Upon binding to β2-adrenergic receptors on the smooth muscle cells of the airways, it activates adenylate cyclase.[6] This enzyme, in turn, increases the intracellular concentration of cyclic adenosine monophosphate (cAMP), leading to the activation of protein kinase A (PKA).[6] PKA then phosphorylates various target proteins, resulting in the relaxation of bronchial smooth muscle, leading to bronchodilation.[6] Recent studies also suggest that the Tulobuterol patch may have anti-inflammatory effects by down-regulating the Syk/NF-κB signaling pathway, which is involved in allergic airway inflammation.[7]

Figure 1: Signaling pathway of Tulobuterol in airway smooth muscle and inflammatory cells.

Experimental Protocols for Long-Term Efficacy Studies

Study Design

A randomized, double-blind, placebo-controlled, parallel-group study is the gold standard for evaluating the long-term efficacy and safety of the Tulobuterol patch.

1.1. Study Population:

-

Inclusion Criteria:

-

Adult patients (18-75 years old) with a documented diagnosis of persistent asthma or moderate to severe COPD.

-

For asthma trials, patients should be on a stable dose of inhaled corticosteroids (ICS).

-

For COPD trials, patients should have a post-bronchodilator FEV1/FVC ratio of < 0.70.

-

Patients must be able to understand and comply with study procedures.

-

-

Exclusion Criteria:

-

History of life-threatening asthma exacerbation within the last year.

-

Current smokers or those who have quit within the last 6 months.

-

Clinically significant cardiovascular, renal, or hepatic disease.

-

Known hypersensitivity to Tulobuterol or any component of the patch.

-

1.2. Treatment Regimen:

-

Run-in Period: A 2-4 week single-blind placebo run-in period to establish baseline data and ensure patient compliance.

-

Randomization: Eligible patients will be randomized in a 1:1 ratio to receive either the Tulobuterol patch (e.g., 2 mg applied once daily) or a matching placebo patch.

-

Study Duration: A minimum of 12 months is recommended to assess long-term efficacy and safety.

Figure 2: Experimental workflow for a long-term efficacy study of the Tulobuterol patch.

Efficacy and Safety Assessments

2.1. Primary Efficacy Endpoint:

-

For Asthma: Change from baseline in morning peak expiratory flow (PEF) over the 12-month treatment period.

-

For COPD: Change from baseline in trough forced expiratory volume in 1 second (FEV1) over the 12-month treatment period.

2.2. Secondary Efficacy Endpoints:

-

Frequency of asthma or COPD exacerbations.

-

Change in rescue medication use.